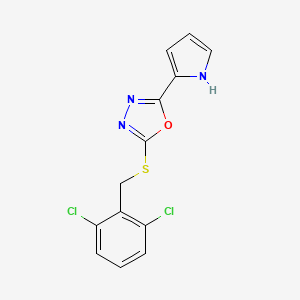
Dooku1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dooku1 is an analog of Yoda1 with antagonist activity against the mechanosensitive Piezo1 channel . It inhibits 2 μM Yoda1-induced Ca 2+ entry with an IC50 of 1.3 μM in HEK 293 cells and 1.5 μM in HUVECs .
Molecular Structure Analysis
The molecular formula of this compound is C13H9Cl2N3OS . It has a molecular weight of 326.20 .Chemical Reactions Analysis
This compound inhibits 2 μM Yoda1-induced Ca 2+ entry with IC50s of 1.3 μM (HEK 293 cells) and 1.5 μM (HUVECs) yet failed to inhibit constitutive Piezo1 channel activity . This compound has no effect on endogenous ATP-evoked Ca 2+ elevation or store-operated Ca 2+ entry in HEK 293 cells or Ca 2+ entry through TRPV4 or TRPC4 channels overexpressed in CHO and HEK 293 cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.20 and a molecular formula of C13H9Cl2N3OS . It appears as a white solid .科学的研究の応用
Insulin Release and Diabetes Research
Dooku1, an antagonist of the Piezo1 agonist Yoda1, has been studied for its potential in diabetes research, particularly in insulin release. A study by Deivasikamani et al. (2019) found that the Piezo1 channel agonist induces insulin release from β-cell lines and mouse pancreatic islets. This suggests a potential role for Piezo1 in cell swelling-induced insulin release, with this compound being able to inhibit this process. This finding is significant for understanding how insulin release is regulated and could have implications for diabetes treatment.
Neurological Function and Stroke Recovery
This compound-mediated Piezo1 suppression has been explored in the context of intracerebral hemorrhage. Research by Qu et al. (2023) demonstrated that inhibiting Piezo1 with this compound results in marked alleviation of brain edema, myelin sheath loss, and degeneration in injured tissue. This led to a significant improvement in neurological function post-stroke, offering insights into potential therapeutic approaches for stroke and related neurological conditions.
ATP Production and Cardiovascular Health
In the field of cardiovascular health, this compound has been identified as influencing ATP production. A study by Jiang et al. (2023) revealed that Piezo1 channel activation, which can be modulated by this compound, enhances mitochondrial respiration and glycolysis in vascular endothelial cells. This activation stimulates ATP production, suggesting a novel role of the Piezo1 channel in endothelial ATP production, which is crucial for cardiovascular health.
Biophysical Characterization of Ion Channels
Furthering our understanding of ion channel mechanisms, Wijerathne et al. (2022) conducted a comprehensive biophysical characterization of Piezo1 channels, assessing the effects of Yoda1 and its antagonist analog this compound. Their findings illuminate how Piezo1 integrates physical and chemical cues, which is vital for understanding the function of ion channels in various physiological processes.
作用機序
Target of Action
Dooku1 primarily targets the PIEZO1 channel , a mechanosensitive non-selective cation channel . PIEZO1 is present in many cell types, including Red Blood Cells (RBCs), and together with the Gárdos channel, it forms a tandem in RBCs that participates in the rapid adjustment of the cell volume .
Mode of Action
This compound interacts with its target, the PIEZO1 channel, in a unique way. It was initially identified as an antagonist of Yoda1-induced effects, without having any ability to activate PIEZO1 channels . In rbcs, this compound has been observed to behave as a piezo1 agonist, similarly to yoda1 but with a lower potency . This suggests that this compound can both antagonize and mimic the effects of Yoda1, depending on the cellular context .
Biochemical Pathways
This compound affects the biochemical pathways associated with the PIEZO1 channel. In RBCs, this compound has been shown to produce an entry of calcium sufficient to trigger Gárdos channel activation . Moreover, this compound evokes a rise in intracellular sodium concentrations, suggesting that it targets a non-selective cation channel . These effects indicate that this compound can modulate the biochemical pathways related to calcium and sodium ion transport.
Pharmacokinetics
It’s known that this compound can disrupt yoda1-induced piezo1 channel activity and inhibit yoda1-induced relaxation of aorta . This suggests that this compound can effectively reach its target in the body and exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in ion transport. In RBCs, this compound can produce an entry of calcium sufficient to trigger Gárdos channel activation . It also evokes a rise in intracellular sodium concentrations . These effects likely result in changes in cell volume and other downstream cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the unique characteristics of the RBC membrane and associated cytoskeleton can affect the pharmacology of PIEZO1, and by extension, the effects of this compound . .
Safety and Hazards
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-3-1-4-10(15)8(9)7-20-13-18-17-12(19-13)11-5-2-6-16-11/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPOBXLPCWFONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(O2)C3=CC=CN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


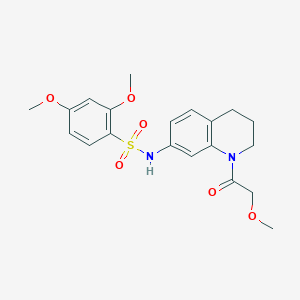
![N-(2,6-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2688887.png)
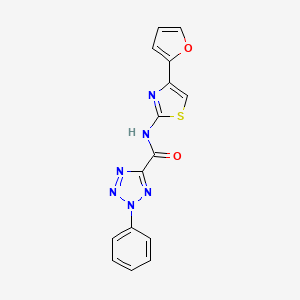
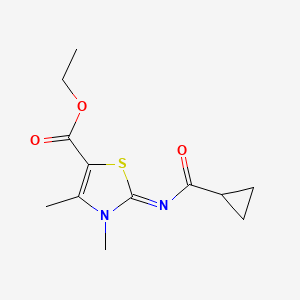
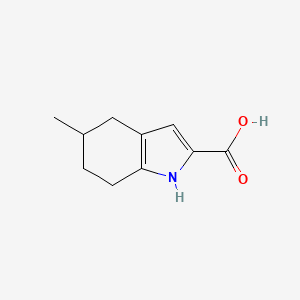
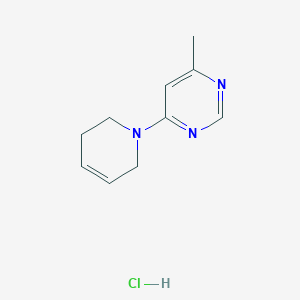
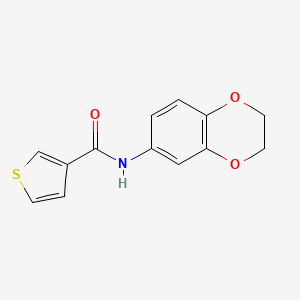
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2688899.png)
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2688901.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2688902.png)

![2-chloro-N-[1-phenyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2688904.png)
![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)